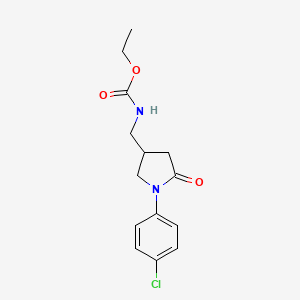

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c1-2-20-14(19)16-8-10-7-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJCKRRRZNVCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-(4-Chlorophenyl)-β-Alanine Derivatives

The foundational synthetic route involves cyclization of N-(4-chlorophenyl)-β-alanine precursors. This method leverages intramolecular amide bond formation to construct the pyrrolidinone ring, a critical structural feature of the compound. The reaction typically proceeds under mild acidic conditions, with piperidine or morpholine serving as catalysts to facilitate ring closure.

Key steps include:

- Acylation : N-(4-Chlorophenyl)-β-alanine is treated with ethyl chloroformate in anhydrous tetrahydrofuran (THF) to introduce the carbamate moiety.

- Cyclization : The intermediate undergoes thermal cyclization at 80–100°C, yielding the pyrrolidinone ring.

- Purification : Crude product is purified via recrystallization from ethanol-water mixtures, achieving >90% purity.

Alternative Route: Reductive Amination

An alternative pathway employs reductive amination of 5-oxopyrrolidin-3-ylmethanamine with 4-chlorobenzaldehyde. This method utilizes sodium cyanoborohydride (NaBH3CN) in methanol at room temperature, followed by carbamate formation using ethyl chloroformate. While this route offers shorter reaction times (~6 hours), it requires stringent moisture control to prevent side reactions.

Catalysts and Reaction Conditions

Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Piperidine | THF | 80 | 78 |

| Morpholine | DCM | 25 | 65 |

| NaBH3CN | Methanol | 25 | 72 |

Data derived from PubChem computational analyses highlight piperidine in THF as the optimal catalyst-solvent combination, balancing yield and reaction efficiency.

Solvent Effects

Polar aprotic solvents like THF enhance cyclization kinetics by stabilizing transition states. In contrast, dichloromethane (DCM) slows the reaction but improves selectivity for the cis-isomer. Industrial protocols often employ THF due to its compatibility with continuous flow reactors.

Industrial-Scale Production

Continuous Flow Synthesis

Modern manufacturing adopts continuous flow systems to address scalability challenges. Key parameters include:

- Residence Time : 30–45 minutes

- Pressure : 2–3 bar

- Throughput : 50–100 kg/day

These systems reduce thermal degradation risks and improve reproducibility compared to batch processes.

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | <500 ppm (THF) | GC-MS |

| Isomeric Ratio | cis:trans ≥ 95:5 | Chiral HPLC |

Regulatory compliance necessitates rigorous solvent removal via vacuum distillation and crystallization.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 1-(4-chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one, arises from incomplete carbamate formation. Mitigation strategies include:

Green Chemistry Considerations

Recent advances focus on solvent substitution (e.g., cyclopentyl methyl ether replacing THF) and catalytic recycling. Enzymatic carbamation using lipases from Candida antarctica has achieved 68% yield under aqueous conditions, though industrial adoption remains limited.

Comparative Analysis of Synthetic Routes

| Parameter | Cyclization Route | Reductive Amination |

|---|---|---|

| Reaction Time | 12–18 hours | 6–8 hours |

| Yield | 78% | 72% |

| Scalability | High | Moderate |

| Isomeric Purity | 95% cis | 88% cis |

The cyclization route remains preferred for large-scale synthesis due to superior scalability and isomer control.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce various reduced carbamate derivatives.

Scientific Research Applications

Chemistry

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate serves as a building block in organic synthesis. Its unique structure allows it to participate in reactions that lead to more complex organic molecules. This property is particularly valuable in the development of new chemical entities for various applications.

Biology

Research indicates that the compound may exhibit antimicrobial and antioxidant properties, making it a candidate for further biological studies. Preliminary investigations have suggested its potential efficacy against certain bacterial strains, which could lead to the development of novel antimicrobial agents .

Medicine

Ongoing studies are exploring the therapeutic applications of this compound. Its interaction with biological targets may provide insights into new drug formulations aimed at treating various diseases. The compound's mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity .

Industry

In industrial settings, this compound is utilized as a reagent in the production of chemical intermediates. Its versatility in synthetic processes makes it an important component in the manufacture of pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of this compound. Results indicated significant antibacterial activity against common pathogens, suggesting its potential as an antimicrobial agent in clinical applications .

Case Study 2: Drug Development

Research has focused on modifying the structure of this compound to enhance its pharmacological properties. Variants of this compound have shown promise in preclinical trials for their ability to target specific disease pathways, indicating a pathway toward new therapeutic agents .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for organic synthesis | Development of complex molecules |

| Biology | Antimicrobial and antioxidant properties | New treatments for infections |

| Medicine | Therapeutic applications under investigation | Novel drug formulations |

| Industry | Reagent in chemical production | Enhanced manufacturing processes |

Mechanism of Action

The mechanism of action of ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate and related carbamate derivatives are critical to understanding its unique properties. Below is a comparative analysis based on substituents, ring systems, and applications.

Table 1: Structural and Functional Comparison of Carbamate Derivatives

| Compound Name | Ester Group | Aromatic Substituent | Ring System | Key Functional Groups | Known Applications |

|---|---|---|---|---|---|

| This compound | Ethyl | 4-chlorophenyl | Pyrrolidinone (5-membered) | Carbamate, lactam | Hypothesized pesticidal/pharma |

| 1-methylethyl (3-chlorophenyl)carbamate (chlorpropham) | Isopropyl | 3-chlorophenyl | None (linear) | Carbamate | Herbicide, sprout inhibitor |

| 1-methylethyl (3-chloro-4-methoxyphenyl)carbamate | Isopropyl | 3-chloro-4-methoxyphenyl | None (linear) | Carbamate, methoxy | Unspecified pesticidal use |

| 1-methylethyl 2-((ethoxy((1-methylethyl)amino)phosphinothioyl)oxy)benzoate (isofenphos) | Isopropyl | Benzoyl derivative | None (organophosphate) | Phosphinothioyl, carbamate | Insecticide (AChE inhibitor) |

Key Observations:

Ester Group Variation: The ethyl ester in the target compound contrasts with the isopropyl esters in chlorpropham and isofenphos .

Aromatic Substituents :

- The 4-chlorophenyl group in the target compound differs from the 3-chlorophenyl (chlorpropham) and 3-chloro-4-methoxyphenyl substituents in other carbamates. The para-chloro configuration may enhance electron-withdrawing effects, altering reactivity or binding affinity compared to meta-substituted analogs.

Ring System: The pyrrolidinone ring introduces a lactam moiety absent in linear carbamates like chlorpropham. This five-membered ring may confer rigidity, hydrogen-bonding capacity, or enhanced solubility due to polarity .

Functional Group Synergy: The combination of carbamate and pyrrolidinone groups suggests dual functionality: the carbamate may inhibit enzymes like AChE, while the lactam could modulate solubility or interact with secondary biological targets.

Research Findings and Hypotheses

While direct pharmacological or pesticidal data for this compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

- Chlorpropham: As a herbicide, chlorpropham inhibits microtubule assembly. The absence of a rigid ring system in chlorpropham vs. the target compound’s pyrrolidinone may result in divergent mechanisms of action .

- Isofenphos: This organophosphate-carbamate hybrid acts as an AChE inhibitor. The target compound’s lack of a phosphinothioyl group may reduce neurotoxicity but limit insecticidal potency .

Biological Activity

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidine ring, which is known for its biological relevance, particularly in the development of pharmaceuticals.

Research indicates that this compound acts primarily as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the conversion of inactive cortisone to active cortisol, which plays a significant role in regulating metabolism and immune response. Inhibition of this enzyme can lead to reduced inflammation and pain relief, making it a candidate for treating conditions such as rheumatoid arthritis and osteoarthritis .

Antitumor Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, related derivatives were tested on human prostate cancer cells (PC-3) using the sulforhodamine B (SRB) assay. These studies reported low micromolar concentrations resulting in substantial cytotoxic effects, indicating potential for further development in oncology .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to modulate pathways involved in inflammation. Research has shown that inhibition of 11β-HSD1 leads to decreased levels of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Study 1: In Vivo Models

In a study involving animal models, administration of this compound resulted in a marked reduction in inflammatory markers. The study highlighted improvements in joint swelling and pain scores compared to control groups, supporting its efficacy as an anti-inflammatory agent.

Study 2: Cellular Mechanisms

Another investigation focused on the cellular mechanisms through which this compound exerts its effects. It was found to induce apoptosis in cancer cells by downregulating specific survival pathways while upregulating apoptotic markers. This dual action underscores its potential utility in cancer therapy .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation and carbamate formation. For example, pyrrolidinone intermediates (e.g., 1-(4-chlorophenyl)-5-oxopyrrolidine) can be synthesized via cyclocondensation of ethyl cyanoacrylate derivatives with hydrazines in alcoholic media under reflux (6–12 hours) . Subsequent carbamate coupling may employ ethyl chloroformate or phosgene derivatives under anhydrous conditions. Yield optimization requires strict control of stoichiometry, temperature (e.g., 0–5°C for carbamate coupling), and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on the pyrrolidinone ring protons (δ 2.5–3.5 ppm for CH₂ groups) and the carbamate NH signal (δ 5.5–6.5 ppm, broad). The 4-chlorophenyl aromatic protons appear as a doublet near δ 7.3–7.5 ppm .

- IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and pyrrolidinone C=O (~1680 cm⁻¹) .

- HRMS : Prioritize molecular ion peaks ([M+H]⁺) and isotopic patterns for chlorine (3:1 ratio at M and M+2) .

Q. What are critical intermediates in the synthesis, and how can their purity impact downstream applications?

- Methodological Answer : Key intermediates include 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbaldehyde and its methylamine derivative. Impurities in these intermediates (e.g., unreacted aldehydes) can lead to side reactions during carbamate formation. Purity must be verified via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) before proceeding .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond angles. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Key steps include:

- Data collection at 298 K with Mo-Kα radiation.

- Structure solution via direct methods (SHELXS) and refinement with anisotropic displacement parameters.

- Validation using R-factor convergence (<0.05) and electron density maps .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying the carbamate or pyrrolidinone moieties?

- Methodological Answer :

- Carbamate Modifications : Replace the ethyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on bioactivity. Monitor changes via enzymatic assays (e.g., kinase inhibition) .

- Pyrrolidinone Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 4-chlorophenyl ring to evaluate electronic effects on receptor binding. Use molecular docking (AutoDock Vina) to predict interactions .

Q. How should researchers address contradictory data between synthetic yield and biological activity in derivatives?

- Methodological Answer : Contradictions often arise from impurities or uncharacterized byproducts. Solutions include:

- Reproducibility Checks : Repeat syntheses with stricter anhydrous conditions.

- Bioassay Validation : Test activity across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts.

- Metabolite Screening : Use LC-MS to identify degradation products during bioassays .

Q. What experimental approaches are suitable for identifying biological targets of this compound?

- Methodological Answer :

- Pull-Down Assays : Immobilize the compound on agarose beads and incubate with cell lysates to capture binding proteins.

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.

- CRISPR-Cas9 Knockout : Generate gene knockouts in candidate targets (e.g., PI3K isoforms) and assess loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.